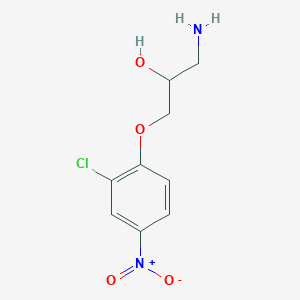
1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL is an organic compound with the molecular formula C9H11ClN2O4 and a molecular weight of 246.65 g/mol . This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL typically involves the reaction of 2-chloro-4-nitrophenol with 3-chloropropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, hydrogen gas, palladium catalysts, sodium borohydride, and various bases like sodium hydroxide and potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme kinetics and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitro and chloro groups can participate in various non-covalent interactions, such as van der Waals forces and hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL can be compared with similar compounds such as:
1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: This compound has a morpholine ring instead of an amino group, which can affect its reactivity and interactions with molecular targets.
1-(Methylamino)-3-(4-nitrophenoxy)propan-2-ol: The presence of a methylamino group instead of an amino group can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Propiedades
Fórmula molecular |
C9H11ClN2O4 |
|---|---|
Peso molecular |
246.65 g/mol |
Nombre IUPAC |
1-amino-3-(2-chloro-4-nitrophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H11ClN2O4/c10-8-3-6(12(14)15)1-2-9(8)16-5-7(13)4-11/h1-3,7,13H,4-5,11H2 |
Clave InChI |
YFYDDKGEVBKXIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


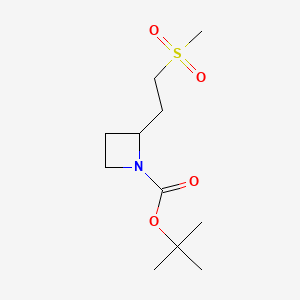
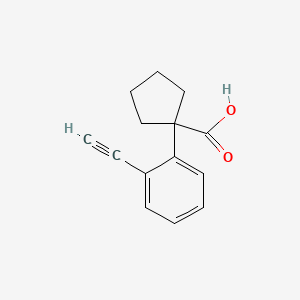
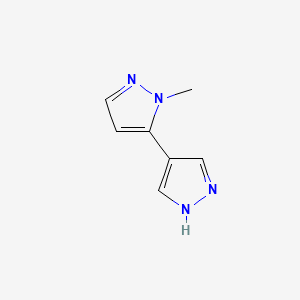
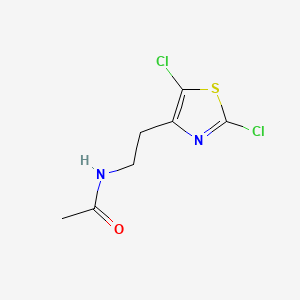
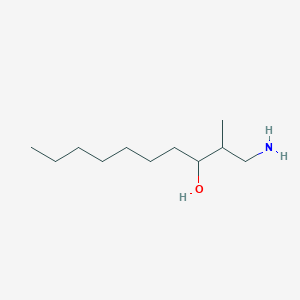
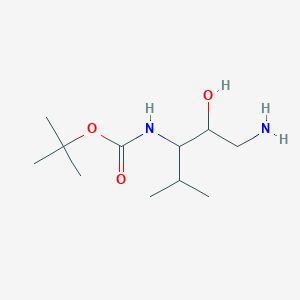
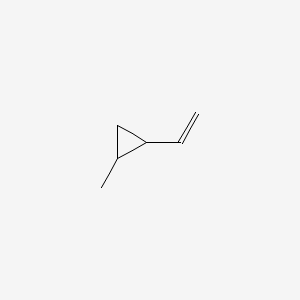

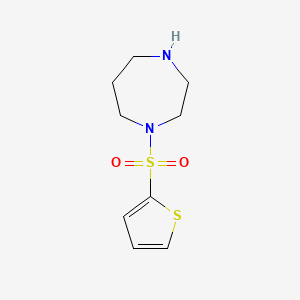
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)


